molecular formula C15H24O B12763573 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- CAS No. 3790-68-9

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)-

Cat. No.: B12763573
CAS No.: 3790-68-9
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-FBXUGWQNSA-N
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Description

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- is an organic compound with the molecular formula C15H24O It is a colorless to pale yellow liquid with a spicy aromatic odor

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be synthesized through several methods. One common approach involves the extraction and purification from plant or fruit peel extracts, such as citrus fruits. The compound can be isolated using distillation and extraction techniques .

Industrial Production Methods

In industrial settings, the compound is often produced through chemical synthesis involving the reaction of isoprenoid precursors. The process typically includes steps such as condensation, cyclization, and oxidation to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or alcohols.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial properties.

Comparison with Similar Compounds

2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (Z,Z)- can be compared with other similar compounds, such as:

These compounds share similar chemical backbones but differ in their functional groups and stereochemistry, leading to variations in their chemical behavior and applications.

Properties

CAS No.

3790-68-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienal

InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9-,15-11-

InChI Key

YHRUHBBTQZKMEX-FBXUGWQNSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\C=O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C

Origin of Product

United States

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